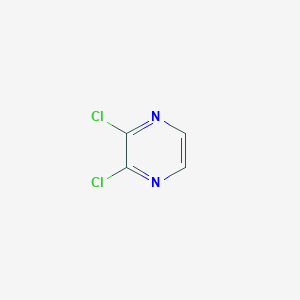

2,3-ジクロロピラジン

概要

説明

2,3-Dichloropyrazine is a clear colorless to light yellow liquid . It is used as a substrate for an efficient synthesis of aloisine, a potent cyclin-dependent kinase .

Synthesis Analysis

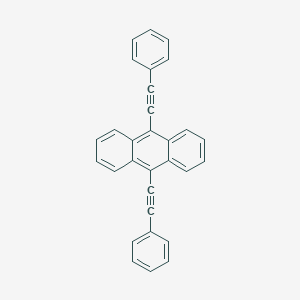

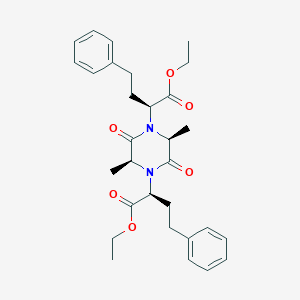

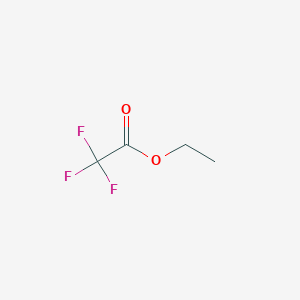

The synthesis of 2,3-Dichloropyrazine has been described in several studies. One method involves the use of a tandem-Sonogashira coupling with subsequent direct cyclisation of the resulting bisalkynes . Another method involves the use of Suzuki coupling reactions . Additionally, a method involving Cu-catalyzed synthesis of 3-alkynyl substituted 2-chloropyrazines under ultrasound irradiation has been reported .

Molecular Structure Analysis

The molecular structure of 2,3-Dichloropyrazine can be found in various databases such as the NIST Chemistry WebBook .

Chemical Reactions Analysis

The chemical reactions involving 2,3-Dichloropyrazine have been studied. For instance, a study on the tele-substitution of 2,3-Dichloropyrazine describes how it reacts with lithiated dithiane to provide an intermediate compound .

Physical and Chemical Properties Analysis

2,3-Dichloropyrazine is a clear colorless to light yellow liquid . Its molecular weight is 148.98 g/mol . Other physical and chemical properties such as melting point, boiling point, density, refractive index, flash point, and solubility can be found in various chemical databases .

科学的研究の応用

アロイシンの合成

2,3-ジクロロピラジン: は、強力なサイクリン依存性キナーゼとしての役割で知られるアロイシンの合成に使用されます 。これらのキナーゼは細胞周期の進行の調節に不可欠であり、アロイシンは癌細胞の増殖を阻害する可能性について研究されています。

Safety and Hazards

When handling 2,3-Dichloropyrazine, it is recommended to avoid all personal contact, including inhalation. Protective clothing should be worn when there is a risk of exposure. It should be used in a well-ventilated area and contact with moisture should be avoided . When handling, eating, drinking, or smoking should be avoided. Containers should be kept securely sealed when not in use .

作用機序

Target of Action

It is known to be a substrate for the effective synthesis of aloe-emodin , which is a potent cyclin-dependent kinase inhibitor .

Mode of Action

2,3-Dichloropyrazine reacts with lithium dithiane to provide a single product in which the hydrogen atom at C-6 of pyrazine is substituted by the nucleophile and the chloro group at C-3 is replaced by a hydrogen atom . This is in contrast to the selective C-2 chloride displacement usually observed for reactions between 2,3-dichloropyrazine and other nucleophiles .

Biochemical Pathways

Given its role in the synthesis of aloe-emodin, it may indirectly influence the pathways regulated by cyclin-dependent kinases .

Result of Action

It is known that protonation of a mixed valence molecule, generating a mixed valence mixed protonated (mvmp) state, results in a severe reduction in the electronic coupling intimately connected with electron transfer kinetics .

生化学分析

Biochemical Properties

The role of 2,3-Dichloropyrazine in biochemical reactions is significant. It is used as a substrate for the synthesis of aloisines, which are potent cyclin-dependent kinases

Molecular Mechanism

It is known to participate in the synthesis of aloisines, potent cyclin-dependent kinases . This suggests that it may have binding interactions with biomolecules, influence enzyme activation or inhibition, and cause changes in gene expression.

特性

IUPAC Name |

2,3-dichloropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2/c5-3-4(6)8-2-1-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCNOCRGSBCAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197556 | |

| Record name | 2,3-Dichloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4858-85-9 | |

| Record name | 2,3-Dichloropyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4858-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloropyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004858859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloropyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,3-dichloropyrazine?

A1: 2,3-Dichloropyrazine is represented by the molecular formula C4H2Cl2N2 and has a molecular weight of 148.99 g/mol.

Q2: Are there any spectroscopic data available for 2,3-dichloropyrazine?

A2: Yes, researchers have extensively characterized 2,3-dichloropyrazine using various spectroscopic techniques. [] Infrared, Raman, and density functional theory (DFT) studies have provided detailed insights into its vibrational spectra, elucidating the vibrational modes associated with specific functional groups within the molecule. []

Q3: What makes 2,3-dichloropyrazine valuable in organic synthesis?

A3: The presence of two chlorine atoms on the pyrazine ring makes 2,3-dichloropyrazine highly susceptible to nucleophilic substitution reactions. This feature allows chemists to replace the chlorine atoms with a wide range of nucleophiles, opening avenues for the synthesis of diverse pyrazine derivatives. [, , , , , , ]

Q4: Can you provide examples of heterocyclic systems synthesized using 2,3-dichloropyrazine?

A4: Certainly! Researchers have successfully employed 2,3-dichloropyrazine in the synthesis of various heterocyclic systems, including:

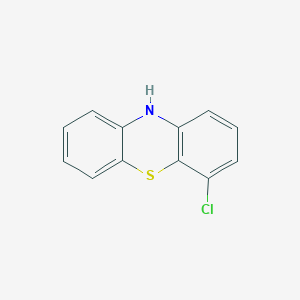

- Diazaphenoxazines: Reacting 2,3-dichloropyrazine with 2-aminophenol yields 1,4-diazaphenoxazine. []

- Diazaphenothiazines: Condensation of 2,3-dichloropyrazine with 2-aminothiophenol produces 1,4-diazaphenothiazine. []

- Oxazolo[4,5-b]pyrazines: Palladium-catalyzed domino reactions between 2,3-dichloropyrazine and primary amides provide access to oxazolo[4,5-b]pyrazines. []

- Benzofuran-fused N-heterocycles: Aluminum chloride-mediated cyclocondensation of 2,3-dichloropyrazine derivatives with 2-naphthol or resorcinol monoalkyl ethers yields benzofuran-fused N-heterocycles. []

- Pyrazino[2,3-b][1,4]benzotellurazines: Condensing 2,3-dichloropyrazine with in-situ generated 2-aminobenzenetellurole leads to the formation of pyrazino[2,3-b][1,4]benzotellurazines. []

Q5: Are there specific reaction conditions that influence the selectivity of nucleophilic substitutions on 2,3-dichloropyrazine?

A5: Absolutely! The selectivity of nucleophilic substitutions on 2,3-dichloropyrazine can be influenced by factors like the nature of the nucleophile, solvent, temperature, and the presence of catalysts. For instance, Heck cross-coupling reactions of 2,3-dichloropyrazine show a dependence on temperature, impacting the product distribution. [, ]

Q6: What are aloisines, and how can they be synthesized from 2,3-dichloropyrazine?

A6: Aloisines represent a class of naturally occurring pyrazine derivatives with potential medicinal properties. Researchers have developed a novel general approach to synthesize aloisines by leveraging highly selective substitutions in 2,3-dichloropyrazine. [, ]

Q7: Have computational chemistry methods been employed in the study of 2,3-dichloropyrazine and its derivatives?

A7: Yes, computational chemistry plays a crucial role in understanding the reactivity, properties, and structure-activity relationships of 2,3-dichloropyrazine and its derivatives. Density functional theory (DFT) calculations have been particularly valuable in predicting vibrational frequencies, elucidating electronic structures, and guiding the design of novel compounds with desired properties. []

Q8: What insights have been gained from Structure-Activity Relationship (SAR) studies involving 2,3-dichloropyrazine analogs?

A8: SAR studies focusing on 2,3-dichloropyrazine analogs have been instrumental in identifying structural modifications that influence the biological activity, potency, and selectivity of these compounds. For instance, replacing the purine moiety in nucleosides with an 8-aminoimidazo[1,2-α]pyrazine core, an isosteric heterocycle derived from 2,3-dichloropyrazine, has been explored for potential antiviral and anti-inflammatory activities. []

Q9: Are there any known applications of 2,3-dichloropyrazine derivatives in materials science?

A9: The incorporation of 2,3-dichloropyrazine-derived units into larger molecular architectures holds promise in materials science. For example, the synthesis of alkynylated diazadioxaacenes, incorporating [, ]dioxino[2,3-b]pyrazine motifs built from 2,3-dichloropyrazine, demonstrates the potential for creating materials with intriguing optical and electronic properties. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[2-Hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B116459.png)

![2-(2-chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B116490.png)